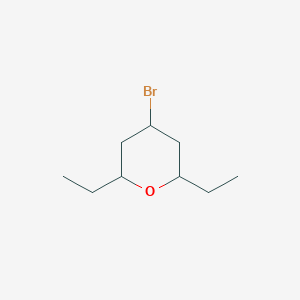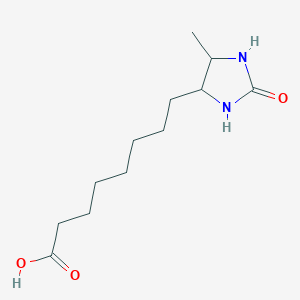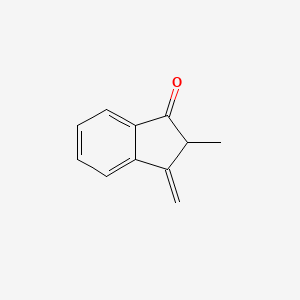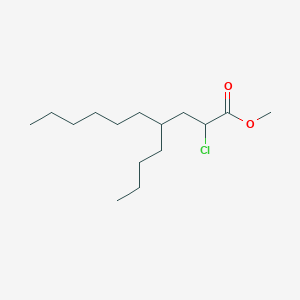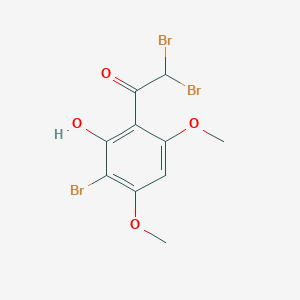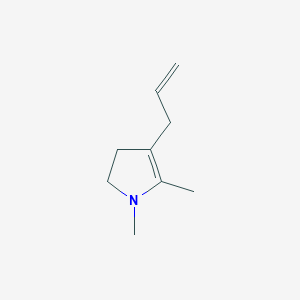
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide typically involves the reaction of piperidine derivatives with benzene-1,2-diol under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Evodiamine: Another piperidine alkaloid with potential anticancer effects.
Matrine: A piperidine derivative with various pharmacological activities.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide is unique due to its specific structure, which combines a piperidine ring with a benzene ring bearing two hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89768-40-1 |
|---|---|
Molekularformel |
C12H18BrNO2 |
Molekulargewicht |
288.18 g/mol |
IUPAC-Name |
4-(piperidin-2-ylmethyl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C12H17NO2.BrH/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10;/h4-5,8,10,13-15H,1-3,6-7H2;1H |
InChI-Schlüssel |
FKCJAQKOBWZAFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


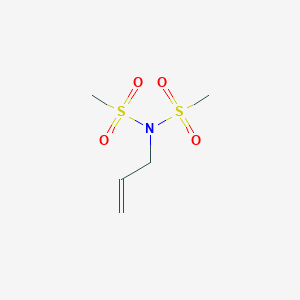

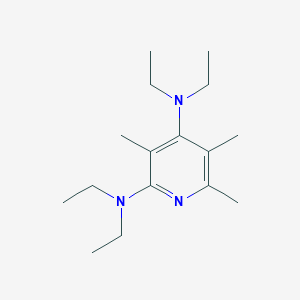

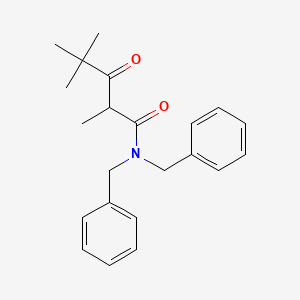
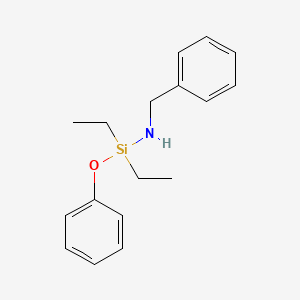
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)

